molecular formula C12H13BrO2 B1379805 (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one CAS No. 1393444-15-9

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

Cat. No.: B1379805
CAS No.: 1393444-15-9
M. Wt: 269.13 g/mol
InChI Key: CIZZFFZWNQBQGJ-SNAWJCMRSA-N
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Description

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one ( 1393444-15-9) is a high-purity chemical building block supplied for research and development purposes. This compound features a conjugated system with an α,β-unsaturated ketone (enone) core, a 3-bromo-4-ethoxy phenyl substituent, and a defined (E)-stereochemistry at the double bond. With a molecular formula of C12H13BrO2 and a molecular weight of 269.13, it is a valuable intermediate for synthesizing more complex organic molecules . Its primary research value lies in its role as a key synthon in organic synthesis, particularly in the construction of chalcone analogs and other pharmaceutically relevant scaffolds. The reactive enone moiety is amenable to nucleophilic additions and cyclization reactions, while the bromo and ethoxy functional groups on the aromatic ring offer sites for further functionalization via cross-coupling reactions. This makes it a versatile precursor for exploring new chemical space in medicinal chemistry and materials science. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-15-12-7-6-10(8-11(12)13)5-4-9(2)14/h4-8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZZFFZWNQBQGJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-4-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one lies in medicinal chemistry . Studies have demonstrated that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microorganisms, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in formulations aimed at reducing oxidative stress.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of several derivatives of butenone compounds, this compound was found to have significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the ethoxy and bromine substituents could enhance its efficacy compared to other similar compounds.

Materials Science

Beyond medicinal applications, this compound is also explored in materials science , particularly in the development of organic light-emitting diodes (OLEDs).

Application in OLEDs

The compound can serve as both a dopant and a host material in OLED applications. Its structural properties allow for effective charge transport and light emission when incorporated into OLED devices. Research indicates that compounds with similar structures can improve the efficiency and stability of OLEDs.

Material Application Properties
This compoundOLEDsEnhances light emission and charge transport
4-EthoxyphenylbutenoneAntioxidantReduces oxidative damage
4-BromophenylbutenoneAntimicrobialEffective against bacterial strains

Organic Synthesis

The compound's unique structure allows it to act as an intermediate in various organic synthesis reactions. Its reactivity can be exploited to create more complex molecules with potential therapeutic applications.

Synthetic Routes

Several synthetic methods can be employed to produce this compound:

  • Alkylation Reactions : Utilizing brominated phenols with ethylating agents.
  • Condensation Reactions : Combining ketones with appropriate aldehydes under acidic conditions.

These methods highlight the compound's versatility as a building block in organic chemistry.

Mechanism of Action

The mechanism of action of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to modulation of signaling pathways and cellular processes. For example, they may inhibit enzymes like cyclooxygenase (COX) or interact with nuclear receptors to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one 3-Br, 4-OCH₂CH₃ C₁₂H₁₃BrO₂ 269.13 Not reported High polarity, synthetic intermediate
(3E)-4-(4-Bromophenyl)but-3-en-2-one 4-Br C₁₀H₉BrO 225.08 75–76 Lower solubility, used in crystallography
(3E)-4-(4-Chlorophenyl)but-3-en-2-one 4-Cl C₁₀H₉ClO 180.63 Not reported Electron-withdrawing Cl; bioreduction studies
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one 4-OH, 3-OCH₃ C₁₁H₁₂O₃ 192.21 Not reported Hydrogen-bond donor; curcumin mimic
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-NO₂ C₁₀H₉NO₃ 191.19 Not reported Strong electron-withdrawing group; nonlinear optics
Key Observations:
  • Electronic Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the strongly electron-withdrawing NO₂ group in (E)-4-(4-nitrophenyl)but-3-en-2-one. This difference significantly alters reactivity in conjugate additions .
  • Polarity : The bromo-ethoxy substitution increases polarity relative to the simpler 4-bromo analogue (), enhancing solubility in polar solvents.
  • Biological Relevance : Compounds like (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one exhibit hydrogen-bonding capabilities due to hydroxyl groups, making them suitable for enzyme inhibition studies, whereas the ethoxy group in the target compound may reduce such interactions .

Spectroscopic and Optical Properties

  • NMR : The target compound’s ¹H NMR would show distinct signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons influenced by bromine’s deshielding effect, similar to the 3-bromo-4-methoxy derivative in .
  • Nonlinear Optics: Substituents like NO₂ () enhance nonlinear optical (NLO) properties via charge transfer, whereas the ethoxy group in the target compound may exhibit weaker NLO activity due to reduced electron-withdrawing capacity .

Biological Activity

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C12H13BrO2C_{12}H_{13}BrO_2 and features a butenone backbone, which is a common motif in biologically active molecules. The presence of a bromine atom and an ethoxy group on the phenyl ring enhances its reactivity and biological potential.

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, with findings indicating significant inhibition of bacterial growth.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5

The compound's minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant strains .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays confirmed that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential for treating inflammatory diseases.

3. Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance, including COX and DNA gyrase.
  • Receptor Interaction : It potentially interacts with nuclear receptors, modulating signaling pathways that regulate inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of chalcone compounds, including this compound. The results indicated that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics, with specific MIC values ranging from 0.22 to 0.25 μg/mL for the most sensitive strains .

Case Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory agents, researchers assessed the effects of this compound on cytokine production in human cell lines. The results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that this compound could be developed into a novel anti-inflammatory drug .

Q & A

Basic: What are the recommended safety protocols for handling (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one in laboratory settings?

Answer:
This compound requires stringent safety measures due to its harmful nature via inhalation, skin contact, and ingestion. Key protocols include:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation.
  • First Aid:
    • Skin contact: Wash immediately with water for ≥15 minutes; remove contaminated clothing. Seek medical help if irritation persists .
    • Eye exposure: Flush eyes with water for ≥15 minutes; consult an ophthalmologist.
  • Storage: Keep in a cool, dry place, away from oxidizers and ignition sources.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • NMR/IR: Confirm functional groups (e.g., enone C=O stretch at ~1670 cm⁻¹; aromatic Br and OEt substituents via 1^1H/13^{13}C NMR).

  • X-ray crystallography: Resolve stereochemistry and molecular conformation. For example, related bromo-methoxy analogs crystallize in the monoclinic P21/nP2_1/n space group with unit cell parameters:

    ParameterValue
    aa9.6902 Å
    bb20.3345 Å
    cc12.9556 Å
    β\beta110.636°
    VV2389.0 ų
    Data from structurally similar compounds suggest the E-configuration is stabilized by conjugation .

Basic: Outline a synthetic route for this compound, highlighting critical intermediates.

Answer:
A plausible route involves:

Synthesis of 3-bromo-4-ethoxyphenyl precursor: Ethoxylation of 3-bromo-4-hydroxyphenyl derivatives using ethyl bromide/K2_2CO3_3 in DMF.

Enone formation: Aldol condensation of acetophenone derivatives with aldehydes under basic conditions (e.g., NaOH/EtOH).

Stereochemical control: Use of directing groups or microwave-assisted synthesis to favor the E-isomer.
Critical intermediates include 3-bromo-4-ethoxybenzaldehyde and β-keto ester derivatives .

Advanced: How does the stereochemistry (E-configuration) of the enone moiety influence the compound’s reactivity in Diels-Alder reactions?

Answer:
The E-configuration positions the electron-withdrawing aryl group and ketone in a planar orientation, enhancing conjugation and electrophilicity of the α,β-unsaturated system. This increases reactivity toward electron-rich dienes.

  • Regioselectivity: The bulky 3-bromo-4-ethoxyphenyl group directs endo transition state formation.
  • Kinetic studies: Compare reaction rates with Z-isomers (if accessible) using DFT calculations to validate orbital alignment effects .

Advanced: What experimental strategies can resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

Answer:
Conflicting yields may arise from:

  • Catalyst variability: Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and ligands (e.g., XPhos) to optimize Buchwald-Hartwig coupling.
  • Solvent effects: Test polar aprotic solvents (DMF, DMSO) vs. toluene for Suzuki-Miyaura reactions.
  • Controlled degradation: Monitor reaction progress via HPLC to identify byproducts. Reference studies on similar bromoaryl enones suggest reaction times >12 hours improve reproducibility .

Advanced: How can computational modeling predict substituent effects (Br, OEt) on the compound’s electronic properties?

Answer:

  • DFT calculations: Compare HOMO/LUMO energies with methoxy analogs (e.g., 3-bromo-4-methoxyphenyl derivatives) to quantify electron-donating effects of OEt.
  • Electrostatic potential maps: Identify electron-deficient regions (e.g., enone β-carbon) for nucleophilic attack.
  • Spectroscopic validation: Overlay computed IR/NMR spectra with experimental data to refine models. Studies on related terphenyl systems demonstrate strong agreement between DFT and crystallographic bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one
Reactant of Route 2
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(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

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